Cas no 1965309-31-2 (4-Iodopyrimidine;hydroiodide)
4-Iodopyrimidine;hydroiodide Chemical and Physical Properties
Names and Identifiers
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- 4-iodopyrimidine hydriodide
- 4-Iodopyrimidine;hydroiodide
- 4-Iodo-pyrimidine hydriodide
-
- MDL: MFCD29042814
- Inchi: 1S/C4H3IN2.HI/c5-4-1-2-6-3-7-4;/h1-3H;1H
- InChI Key: VNAMUZUYHVLSRL-UHFFFAOYSA-N
- SMILES: IC1C=CN=CN=1.I
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 57.7
- Topological Polar Surface Area: 25.8
4-Iodopyrimidine;hydroiodide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0412S-1g |
4-Iodo-pyrimidine hydriodide |
1965309-31-2 | 96% | 1g |
4223.25CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0412S-5g |
4-Iodo-pyrimidine hydriodide |
1965309-31-2 | 96% | 5g |
14331.92CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0412S-500mg |
4-Iodo-pyrimidine hydriodide |
1965309-31-2 | 96% | 500mg |
2535.65CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0412S-250mg |
4-Iodo-pyrimidine hydriodide |
1965309-31-2 | 96% | 250mg |
1687.6CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0412S-100mg |
4-Iodo-pyrimidine hydriodide |
1965309-31-2 | 96% | 100mg |
1263.58CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0412S-50mg |
4-Iodo-pyrimidine hydriodide |
1965309-31-2 | 96% | 50mg |
1060.05CNY | 2021-05-08 | |
| abcr | AB538139-250 mg |
4-Iodo-pyrimidine hydriodide; . |
1965309-31-2 | 250MG |
€396.30 | 2023-04-14 | ||
| abcr | AB538139-500 mg |
4-Iodo-pyrimidine hydriodide; . |
1965309-31-2 | 500MG |
€530.40 | 2022-07-29 | ||
| abcr | AB538139-1 g |
4-Iodo-pyrimidine hydriodide; . |
1965309-31-2 | 1g |
€904.60 | 2023-04-14 | ||
| abcr | AB538139-100 mg |
4-Iodo-pyrimidine hydriodide; . |
1965309-31-2 | 100MG |
€311.30 | 2023-04-14 |
4-Iodopyrimidine;hydroiodide Suppliers
4-Iodopyrimidine;hydroiodide Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-Iodopyrimidine;hydroiodide
Introduction to 4-Iodopyrimidine;hydroiodide (CAS No. 1965309-31-2)
4-Iodopyrimidine;hydroiodide, identified by the Chemical Abstracts Service Number (CAS No.) 1965309-31-2, is a significant compound in the field of pharmaceutical and chemical research. This organometallic derivative of pyrimidine has garnered considerable attention due to its versatile applications in synthetic chemistry, medicinal chemistry, and material science. The presence of an iodine atom at the 4-position of the pyrimidine ring enhances its reactivity, making it a valuable intermediate in various chemical transformations.
The compound’s structure, featuring a hydroiodide counterion, contributes to its stability and solubility in polar solvents, which is crucial for its use in both laboratory-scale reactions and industrial processes. Its molecular formula and structural properties have been thoroughly studied, revealing insights into its potential roles in drug discovery and catalysis.
In recent years, 4-Iodopyrimidine;hydroiodide has been explored as a key building block in the synthesis of biologically active molecules. Pyrimidine derivatives are well-known for their presence in nucleic acids and various pharmacologically relevant compounds. The introduction of an iodine atom at the 4-position allows for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, which are pivotal in constructing complex organic molecules.
One of the most compelling applications of 4-Iodopyrimidine;hydroiodide is in the development of novel therapeutic agents. Researchers have leveraged its reactivity to create derivatives with potential antimicrobial, antiviral, and anticancer properties. For instance, studies have demonstrated its utility in generating pyrimidine-based inhibitors that target specific enzymes involved in pathogenic processes. The hydroiodide form ensures that the compound remains stable under various reaction conditions while maintaining its ability to participate in nucleophilic substitution reactions.
The pharmaceutical industry has shown particular interest in 4-Iodopyrimidine;hydroiodide due to its role as a precursor in synthesizing small-molecule drugs. Its incorporation into drug candidates has led to the discovery of compounds with improved pharmacokinetic profiles and enhanced binding affinity to biological targets. This has spurred further investigation into optimizing synthetic routes that utilize this compound efficiently.
Moreover, advancements in computational chemistry have enabled researchers to predict the behavior of 4-Iodopyrimidine;hydroiodide in different reaction environments. Molecular modeling studies have highlighted its potential as a ligand in transition metal-catalyzed reactions, further expanding its utility in synthetic organic chemistry. These computational insights have guided experimental designs, leading to more efficient and sustainable synthetic strategies.
The material science sector has also benefited from the properties of 4-Iodopyrimidine;hydroiodide. Its ability to form coordination complexes with metals has been exploited in the development of novel materials with applications ranging from sensors to catalysts. The iodine atom’s electronic properties make it an excellent candidate for designing materials with tunable optical and electronic characteristics.
In conclusion, 4-Iodopyrimidine;hydroiodide (CAS No. 1965309-31-2) represents a cornerstone compound in modern chemical research. Its versatility as a synthetic intermediate and its potential applications across multiple disciplines underscore its importance. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of innovation in pharmaceuticals, materials science, and beyond.
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